molecular formula C7H11ClF3NO2 B13895187 (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl

(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl

Cat. No.: B13895187
M. Wt: 233.61 g/mol
InChI Key: RYMXOTPXTKYOLW-RGMNGODLSA-N
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Description

(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a trifluoromethyl group and a pyrrolidine ring, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the enantioselective addition of a trifluoromethyl group to a pyrrolidine ring. One common method involves the use of organocatalysts to achieve high enantioselectivity. For example, the enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes can be employed to synthesize highly enantiomerically enriched pyrrolidine derivatives .

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow protocols under mild conditions. This method allows for the rapid and scalable synthesis of chiral pyrrolidine derivatives with high yields and superior diastereocontrol . The use of microfluidic reactors in the scale-up process provides a throughput of several grams per hour, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

methyl (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)3-2-4-11-6;/h11H,2-4H2,1H3;1H/t6-;/m0./s1

InChI Key

RYMXOTPXTKYOLW-RGMNGODLSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCCN1)C(F)(F)F.Cl

Canonical SMILES

COC(=O)C1(CCCN1)C(F)(F)F.Cl

Origin of Product

United States

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